

A Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Sourcing, Purity, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-hydroxybenzonitrile**

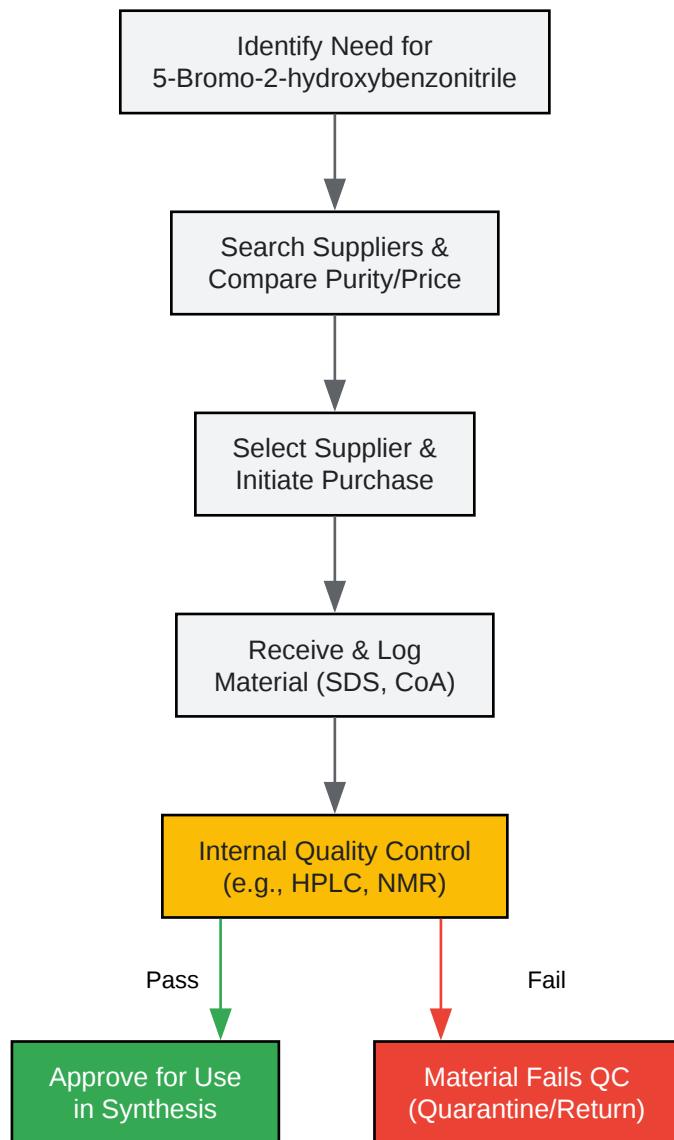
Cat. No.: **B1273605**

[Get Quote](#)

Introduction

5-Bromo-2-hydroxybenzonitrile (CAS No. 40530-18-5), also known as 4-Bromo-2-cyanophenol, is a versatile aromatic building block crucial in various fields of chemical synthesis.^[1] Its molecular structure, featuring a strategically positioned bromine atom, a hydroxyl group, and a nitrile moiety on a benzene ring, makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} This guide provides an in-depth overview of its commercial availability, purity grades, and typical applications for researchers and professionals in drug development and chemical synthesis.

Commercial Suppliers and Purity Grades


The procurement of high-quality starting materials is a critical first step in any research and development endeavor. **5-Bromo-2-hydroxybenzonitrile** is available from several reputable chemical suppliers, with purity levels typically ranging from 97% to over 98%. The choice of grade depends on the sensitivity of the subsequent synthetic steps. For applications such as the development of pharmaceutical ingredients or high-spec materials, higher purity grades are recommended.

Below is a summary of prominent commercial suppliers and their offered purity specifications for **5-Bromo-2-hydroxybenzonitrile**.

Supplier	Purity Grade(s) Available	Analytical Method	CAS Number
Sigma-Aldrich	97%	Not specified	40530-18-5
TCI America	>98.0%	Gas Chromatography (GC)	40530-18-5
Santa Cruz Biotechnology	Not specified	Not specified	40530-18-5 ^[3]
BLD Pharm	Not specified	Not specified	40530-18-5 ^[4]
ChemicalBook	98%	Not specified	40530-18-5 ^[5]

Logical Workflow for Procurement and Use

The process of acquiring and utilizing a chemical reagent in a research setting follows a structured workflow. This ensures that the correct material is sourced, verified, and used appropriately.

[Click to download full resolution via product page](#)

Caption: Workflow for chemical reagent procurement and quality control.

Experimental Protocols and Methodologies

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

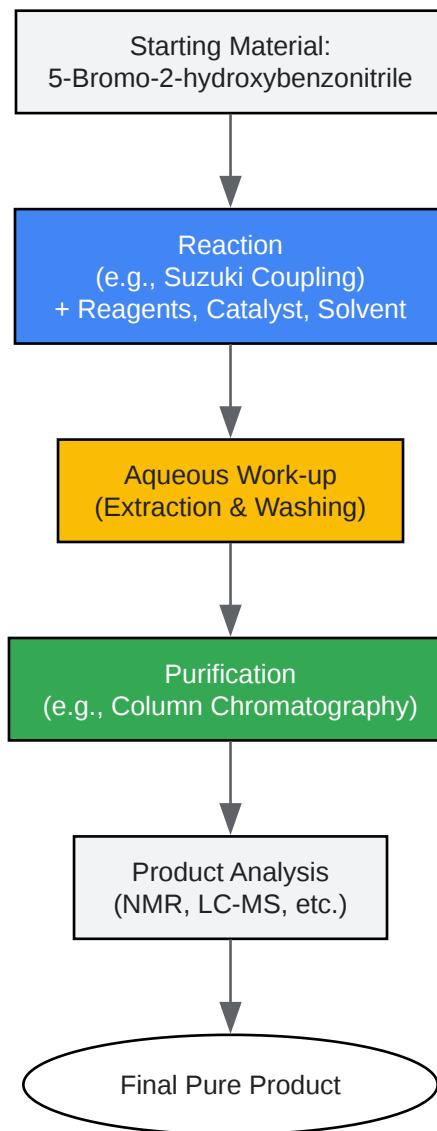
While suppliers provide a certificate of analysis, independent verification of purity is standard practice in many laboratories. A general reverse-phase HPLC method can be employed for this purpose.^[6]

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for Mass Spectrometry compatibility or 0.1% phosphoric acid for standard UV detection).[6]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Prepare a stock solution of **5-Bromo-2-hydroxybenzonitrile** in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
- Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
 - Inject 10 μ L of the sample solution.
 - Run the gradient elution program.
 - The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

2. Application in Synthesis: Suzuki-Miyaura Cross-Coupling (Representative Protocol)

The bromine atom on the aromatic ring makes **5-Bromo-2-hydroxybenzonitrile** an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2] This is a foundational method for building more complex molecules.[2]


- Reaction:
 - **5-Bromo-2-hydroxybenzonitrile** + Arylboronic acid \rightarrow 5-Aryl-2-hydroxybenzonitrile
- Materials:
 - **5-Bromo-2-hydroxybenzonitrile** (1.0 eq)

- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 , 2.0 eq)
- Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

- Procedure:
 - To a reaction flask, add **5-Bromo-2-hydroxybenzonitrile**, the arylboronic acid, and the base.
 - Purge the flask with an inert gas (e.g., Argon or Nitrogen).
 - Add the solvent mixture, followed by the palladium catalyst.
 - Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
 - Upon completion, cool the reaction to room temperature.
 - Perform an aqueous work-up: Dilute with ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product using column chromatography on silica gel to yield the desired biaryl product.

General Synthetic Workflow

The use of **5-Bromo-2-hydroxybenzonitrile** as a starting material in a multi-step synthesis follows a logical progression from reaction to purification.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for synthetic application.

Conclusion

5-Bromo-2-hydroxybenzonitrile is a readily available and highly functionalized chemical intermediate. Its utility in forming complex molecular architectures, particularly through cross-coupling reactions, makes it a valuable tool for medicinal and materials chemists.^{[2][7]} A thorough understanding of its sourcing, purity assessment, and reaction methodologies is essential for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 5-Bromo-2-hydroxybenzonitrile | 40530-18-5 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 40530-18-5|5-Bromo-2-hydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 5. 5-BROMO-2-HYDROXYBENZONITRILE | 40530-18-5 [chemicalbook.com]
- 6. 5-Bromo-2-hydroxybenzonitrile | SIELC Technologies [sielc.com]
- 7. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 5-Bromo-2-hydroxybenzonitrile: Sourcing, Purity, and Application]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273605#commercial-suppliers-and-purity-grades-of-5-bromo-2-hydroxybenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com